molecular formula C21H18ClN3OS2 B292529 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B292529
M. Wt: 428 g/mol
InChI Key: MLOWMUYJJVQJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine-based compound that has attracted considerable attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel drugs for various diseases.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit potent biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anticancer drugs. However, one of the limitations of this compound is its relatively complex synthesis, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the research and development of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in other disease areas, such as inflammation and oxidative stress. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-chlorobenzyl mercaptan with 4-methyl-2-pyridinecarbaldehyde in the presence of sodium hydride as a base. The resulting intermediate is then reacted with 5,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-3-thiol to yield the final product.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been investigated for its potential antitumor and anti-inflammatory activities.

properties

Molecular Formula

C21H18ClN3OS2

Molecular Weight

428 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18ClN3OS2/c1-12-8-9-23-17(10-12)25-20(26)18-13(2)14(3)28-19(18)24-21(25)27-11-15-4-6-16(22)7-5-15/h4-10H,11H2,1-3H3

InChI Key

MLOWMUYJJVQJDW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C

Origin of Product

United States

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